- IBX works efficiently under solvent-free conditions in ball milling, RSC Advances, 2014, 4(25), 12834-12839

Cas no 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)

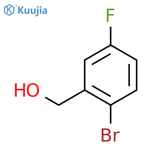

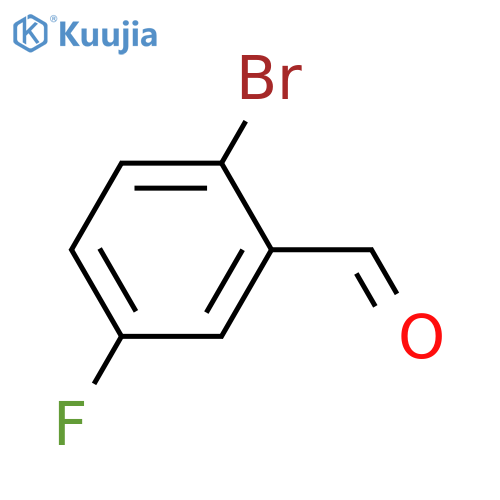

2-Bromo-5-fluorobenzaldehyde structure

Nombre del producto:2-Bromo-5-fluorobenzaldehyde

Número CAS:94569-84-3

MF:C7H4BrFO

Megavatios:203.008464813232

MDL:MFCD00142872

CID:61735

PubChem ID:2773321

2-Bromo-5-fluorobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 2-Bromo-5-fluorobenzaldehyde

- 3-BROMO-4-FLUOROBENZALDEHYDE

- 2-bromo-5-fluoro-benzaldehyde

- 2-bromo-5-fluorobenzaldhyde

- 2-bromo-5-fluorophenyl carbaldehyde

- 2-bromo-5-flurobenzaldehyde

- 5-FLUORO-2-BROMO BENZALDEHYDE

- Benzaldehyde,2-bromo-5-fluoro

- 2-Bromo-5-fluorobenzaldehyde (ACI)

- 5-Fluoro-2-bromobenzaldehyde

- 2-Bromo-5-fluorobenzaldehyde,98%

- F1905-7205

- 94569-84-3

- SCHEMBL42391

- MFCD00142872

- 2-Bromo-5-fluorobenzaldehyde, 96%

- J-508367

- NS00120707

- SY002530

- AKOS005259261

- Benzaldehyde, 2-bromo-5-fluoro-

- DB-006013

- B2353

- Z1079442476

- DTXCID90329398

- EN300-98702

- AB03821

- PS-8172

- DTXSID40378371

- BCP14475

- CS-W001148

- AC-2292

-

- MDL: MFCD00142872

- Renchi: 1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H

- Clave inchi: CJUCIKJLMFVWIS-UHFFFAOYSA-N

- Sonrisas: O=CC1C(Br)=CC=C(F)C=1

Atributos calculados

- Calidad precisa: 201.94300

- Masa isotópica única: 201.943

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 1

- Complejidad: 129

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 17.1A^2

- Recuento de constructos de variantes mutuas: nothing

- Carga superficial: 0

- Xlogp3: 2.2

Propiedades experimentales

- Color / forma: White solid

- Denso: 1.67

- Punto de fusión: 53.0 to 57.0 deg-C

- Punto de ebullición: 225.8°C at 760 mmHg

- Punto de inflamación: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >

- índice de refracción: 1.584

- Disolución: Soluble in methanol.

- PSA: 17.07000

- Logp: 2.40070

- Sensibilidad: Air Sensitive

- Disolución: Not determined

2-Bromo-5-fluorobenzaldehyde Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315,H319,H335

-

Declaración de advertencia:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: R36/37/38: irritating to eyes, respiratory tract and skin.

- Instrucciones de Seguridad: S26-S36/37/39

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:2-8°C

2-Bromo-5-fluorobenzaldehyde Datos Aduaneros

- Código HS:2913000090

- Datos Aduaneros:

China Customs Code:

2913000090Overview:

2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-Bromo-5-fluorobenzaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015848-1g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95% | 1g |

¥28 | 2024-07-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25071-25g |

2-Bromo-5-fluorobenzaldehyde, 98% |

94569-84-3 | 98% | 25g |

¥2444.00 | 2023-03-15 | |

| eNovation Chemicals LLC | D405059-1kg |

2-bromo-5-fluorobenzaldehyde |

94569-84-3 | 97% | 1kg |

$1100 | 2024-06-05 | |

| Life Chemicals | F1905-7205-0.25g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| Life Chemicals | F1905-7205-1g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-25g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 98% | 25g |

¥64.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-500g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 98% | 500g |

¥1002.00 | 2024-04-24 | |

| Life Chemicals | F1905-7205-0.5g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95%+ | 0.5g |

$19.0 | 2023-11-21 | |

| Fluorochem | 013206-10g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 98% | 10g |

£18.00 | 2022-03-01 | |

| Chemenu | CM255934-500g |

2-Bromo-5-fluorobenzaldehyde |

94569-84-3 | 95% | 500g |

$327 | 2021-06-16 |

2-Bromo-5-fluorobenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide ; 1 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Referencia

- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Referencia

- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivative tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt

Referencia

- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ; 10 min, 0 °C; 45 - 60 min, rt

1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

Referencia

- One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated Imidazopyridines, Journal of Organic Chemistry, 2018, 83(15), 8026-8035

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 8 h, 60 °C

Referencia

- Silver-Catalyzed Stereoselective [3+2] Cycloadditions of Cyclopropyl-Indanimines with Carbonyl Compounds, Advanced Synthesis & Catalysis, 2013, 355(8), 1545-1552

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver , Copper , Silica Solvents: Toluene , Water ; 4 h, 120 °C

Referencia

- Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcohols, New Journal of Chemistry, 2017, 41(22), 13377-13381

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Referencia

- Preparation of pyrimidine derivatives as TPH1 inhibitors, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Referencia

- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Formaldehyde , p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 15 min, 100 °C

Referencia

- Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes, Journal of Organic Chemistry, 2011, 76(15), 6414-6420

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Oxygen Catalysts: Biphenyl , Sodium bicarbonate , Tetrabutylammonium chloride , Tempo , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dichloromethane , Water ; 48 h, rt

Referencia

- TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes under Visible Light and Air, Chinese Journal of Chemistry, 2014, 32(2), 117-122

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Referencia

- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivatives as tryptophan hydroxylase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ; 1 h, 55 °C

Referencia

- Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydes, Tetrahedron, 2015, 71(38), 6744-6748

Métodos de producción 14

Condiciones de reacción

Referencia

- Diaryl macrocycles as modulators of protein kinases and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Triphenylmethanol Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… ; rt → 140 °C; 1 h, 140 °C

Referencia

- Process for synthesis oxidation of benzyl alcohols with gold catalyst, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt

Referencia

- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

Referencia

- Thermolytic Synthesis of Naphthalenes via Intramolecular Cyclocondensation of o-Phenylallylbenzaldehydes, Synthesis, 2018, 50(17), 3408-3419

2-Bromo-5-fluorobenzaldehyde Raw materials

2-Bromo-5-fluorobenzaldehyde Preparation Products

2-Bromo-5-fluorobenzaldehyde Literatura relevante

-

Antara Garai,Samir Kumar,Woormileela Sinha,Chandra Shekhar Purohit,Ritwick Das,Sanjib Kar RSC Adv. 2015 5 28643

-

Xiaochen Ji,Qiong Liu,Zhongzhen Wang,Pu Wang,Guo-Jun Deng,Huawen Huang Green Chem. 2020 22 8233

-

Xuekun Wang,Guoxia Ji,Xinyu Han,Huiran Hao,Wenjing Liu,Qidi Xue,Qinghua Guo,Shiben Wang,Kang Lei,Yadi Liu RSC Adv. 2022 12 5732

-

Saad Sene,Dorothée Berthomieu,Bruno Donnadieu,Sébastien Richeter,Joris Vezzani,Dominique Granier,Sylvie Bégu,Hubert Mutin,Christel Gervais,Danielle Laurencin CrystEngComm 2014 16 4999

-

Monica Dell'Acqua,Valentina Pirovano,Giorgio Confalonieri,Antonio Arcadi,Elisabetta Rossi,Giorgio Abbiati Org. Biomol. Chem. 2014 12 8019

94569-84-3 (2-Bromo-5-fluorobenzaldehyde) Productos relacionados

- 879580-09-3(4-5-fluoro-2-(pyridin-2-yl)-1H-indol-3-ylbutanoic acid)

- 955539-24-9(2-methoxy-N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylacetamide)

- 854025-60-8(5,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-3-carboxamide)

- 2460739-27-7(rac-tert-butyl (3R,4S)-3-bromo-4-ethylpyrrolidine-1-carboxylate, trans)

- 129-20-4(Oxyphenbutazone)

- 1352489-21-4(2-(2-Isopropylsulfanyl-pyridin-3-yl)-pyrrolidine-1-carbaldehyde)

- 1217677-38-7(Desmethyl Levofloxacin-d8 Hydrochloride)

- 942001-76-5(2-(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-1,3-thiazol-4-yl)-N-phenylacetamide)

- 1956331-23-9(1-(2-Isopropylpyrazolo[1,5-b]pyridazin-3-yl)-2-methylpropan-1-amine)

- 1805200-31-0(4-Chloro-2-(difluoromethyl)pyridine-3-acetic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Pureza:99%/99%

Cantidad:500g/1kg

Precio ($):166.0/290.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe